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Compound of Interest

Compound Name: 2'-Deoxyadenosine-13C10,15N5

Cat. No.: B12365818 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical characteristics

of the isotopically labeled nucleoside, 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅. The information presented

herein is intended to support research and development activities by providing key data on its

molecular properties, alongside standardized experimental protocols for its characterization.

Core Physical and Chemical Data
2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ is a stable isotope-labeled version of the naturally occurring

deoxyribonucleoside, a fundamental component of DNA. The incorporation of ten ¹³C atoms

and five ¹⁵N atoms provides a significant mass shift, making it an invaluable tool for tracer

studies in metabolic research and as an internal standard in mass spectrometry-based

quantification.

Quantitative Data Summary
The following tables summarize the key quantitative data for 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ and

its common variants.
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Property Value

Molecular Formula ¹³C₁₀H₁₃¹⁵N₅O₃

Molecular Weight 266.15 g/mol (Monohydrate: 284.15 g/mol )[1][2]

Appearance White to Off-white Solid[1]

Melting Point
Estimated: 187-189 °C (based on unlabeled 2'-

Deoxyadenosine)[3][4]

Isotopic Purity ≥98 atom % ¹³C; ≥98 atom % ¹⁵N[1]

Chemical Purity ≥95%[1]

Storage Temperature -20°C or 2-8°C[1][5]

Table 1: Physical Properties of 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅

Solvent Solubility

DMSO Slightly soluble[1]

Methanol Slightly soluble[1]

Water Slightly soluble (for the base)[4]

Table 2: Solubility Profile of 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅

Note: Solubility can be significantly influenced by the salt form and pH of the solution.

Experimental Protocols
Detailed methodologies for the characterization of 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ are crucial for

ensuring data accuracy and reproducibility. The following are standard protocols for

determining key physical properties.

Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid 2'-Deoxyadenosine-

¹³C₁₀,¹⁵N₅ transitions to a liquid.
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Methodology:

Sample Preparation: A small, dry sample of 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ is finely ground

and packed into a capillary tube to a height of 2-3 mm.[6]

Instrumentation: A calibrated digital melting point apparatus is used.

Procedure:

The capillary tube is placed in the heating block of the apparatus.

The temperature is ramped at a rate of 10-20°C per minute to quickly determine an

approximate melting range.

A second, fresh sample is then heated to a temperature approximately 20°C below the

estimated melting point.

The heating rate is slowed to 1-2°C per minute to allow for accurate observation of the

melting process.

The temperature at which the first liquid droplet appears and the temperature at which the

entire sample becomes liquid are recorded as the melting range.[7][8]

Solubility Assessment (Shake-Flask Method)
Objective: To determine the equilibrium solubility of 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ in a given

solvent.

Methodology:

Preparation: An excess amount of solid 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ is added to a known

volume of the test solvent (e.g., DMSO, Methanol, Water) in a sealed vial.

Equilibration: The vial is agitated at a constant temperature (e.g., 25°C) for a sufficient period

(typically 24-48 hours) to ensure equilibrium is reached.[9]

Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid

from the saturated solution.[9]
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Quantification: The concentration of 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ in the clear supernatant is

determined using a validated analytical method, such as High-Performance Liquid

Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

Isotopic Enrichment and Chemical Purity Analysis by
Mass Spectrometry
Objective: To confirm the isotopic labeling and determine the chemical purity of 2'-

Deoxyadenosine-¹³C₁₀,¹⁵N₅.

Methodology:

Sample Preparation: The sample is dissolved in a suitable solvent compatible with the

chosen ionization method (e.g., electrospray ionization - ESI).

Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is used to

accurately measure the mass-to-charge ratio (m/z) of the molecular ions.

Data Acquisition: Mass spectra are acquired over a relevant m/z range to include the

unlabeled, partially labeled, and fully labeled species.

Data Analysis: The isotopic distribution of the molecular ion cluster is analyzed. The relative

intensities of the peaks corresponding to the different isotopologues are used to calculate the

isotopic enrichment. Chemical purity is assessed by identifying and quantifying any impurity

peaks in the spectrum.[4][5]

Structural Confirmation by Nuclear Magnetic Resonance
(NMR) Spectroscopy
Objective: To confirm the chemical structure and the positions of the isotopic labels.

Methodology:

Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-

d₆).
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Instrumentation: A high-field NMR spectrometer equipped with probes for ¹H, ¹³C, and ¹⁵N

detection.

Data Acquisition: A suite of NMR experiments is performed, including:

¹H NMR: To observe the proton signals and their couplings.

¹³C NMR: To observe the carbon signals. The presence of ¹³C labels will result in strong

signals at the corresponding carbon positions.[10][11]

¹⁵N NMR: To observe the nitrogen signals, confirming the incorporation of ¹⁵N.

2D Heteronuclear Correlation Spectra (e.g., HSQC, HMBC): To establish the connectivity

between protons, carbons, and nitrogens, confirming the precise locations of the isotopic

labels.[12]

Visualizing Experimental Workflows
The use of isotopically labeled compounds like 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ is central to

many experimental workflows in metabolic research. Below are diagrams illustrating these

processes.
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Caption: Workflow for measuring DNA synthesis rates using 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅.

The diagram above illustrates a typical experimental workflow where 2'-Deoxyadenosine-

¹³C₁₀,¹⁵N₅ is used as a tracer to measure the rate of new DNA synthesis in cultured cells. Cells

are incubated with the labeled compound, which is incorporated into newly synthesized DNA.

Following incubation, the genomic DNA is extracted and hydrolyzed back to its constituent
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deoxyribonucleosides. The amount of labeled deoxyadenosine is then quantified using Liquid

Chromatography-Mass Spectrometry (LC-MS), allowing for the calculation of the rate of DNA

synthesis.[13]
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Caption: Simplified signaling pathway for tracing nucleotide metabolism.
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This diagram illustrates how 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ can be used to trace the flux

through the nucleotide salvage pathway. The labeled deoxyadenosine is taken up by cells and

phosphorylated to form labeled dAMP, dADP, and finally dATP. This labeled dATP can then be

incorporated into DNA or contribute to the cellular metabolite pool. By measuring the isotopic

enrichment in these downstream molecules, researchers can quantify the contribution of the

salvage pathway relative to the de novo synthesis pathway.[14][15]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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